molecular formula C5H11NO2 B11925056 2-(Oxetan-3-yloxy)ethanamine CAS No. 1556053-94-1

2-(Oxetan-3-yloxy)ethanamine

Cat. No.: B11925056
CAS No.: 1556053-94-1
M. Wt: 117.15 g/mol
InChI Key: CNXHBQSVPAMBSZ-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)ethanamine is an organic compound featuring an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the intramolecular cyclization of appropriate precursors. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Another approach involves the Paternò–Büchi reaction, which is a [2+2] cycloaddition of alkenes with carbonyl compounds under UV light .

Industrial Production Methods

Industrial production methods for oxetane derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-derived aldehydes or ketones, while reduction can produce open-chain amines .

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)ethanamine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-yloxy)ethanamine is unique due to the presence of both the oxetane ring and the ethanamine group, which confer distinct chemical and biological properties.

Properties

CAS No.

1556053-94-1

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-(oxetan-3-yloxy)ethanamine

InChI

InChI=1S/C5H11NO2/c6-1-2-8-5-3-7-4-5/h5H,1-4,6H2

InChI Key

CNXHBQSVPAMBSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OCCN

Origin of Product

United States

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